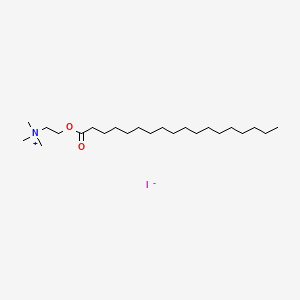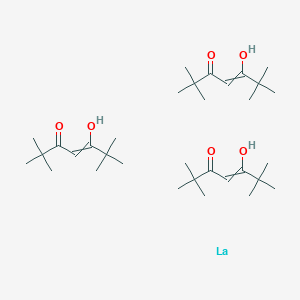
N-(5-Bromo-3-chloropyridin-2-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-3-chloropyridin-2-YL)benzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol It is characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 3rd position on the pyridine ring, which is attached to a benzamide moiety
Vorbereitungsmethoden
The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
N-(5-Bromo-3-chloropyridin-2-YL)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as arylboronic acids in the presence of palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other amines or carboxylic acids to form new amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-3-chloropyridin-2-YL)benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a quorum sensing inhibitor, obstructing cell-to-cell communication in bacterial populations and thereby inhibiting biofilm formation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(5-Bromo-3-chloropyridin-2-YL)benzamide can be compared with other similar compounds, such as:
- N-(5-Bromo-pyridin-2-yl)-2-chloro-benzamide
- N-Benzyl-2-chloro-N-pyridin-2-yl-benzamide
- 5-Bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
These compounds share structural similarities but differ in the position and type of substituents on the pyridine and benzamide rings, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C12H8BrClN2O |
|---|---|
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
N-(5-bromo-3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |
InChI-Schlüssel |
WQXKJEOSBVTTEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


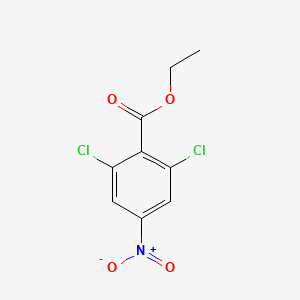
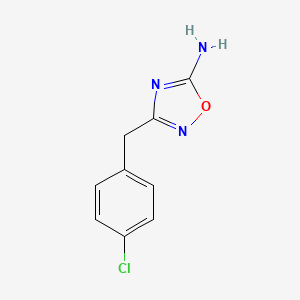


![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)

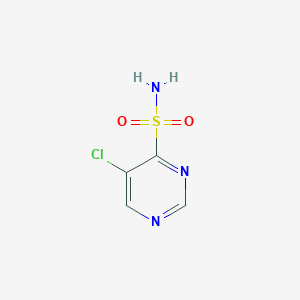
![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
